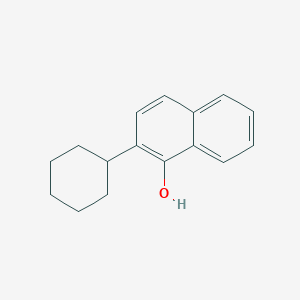

2-Cyclohexylnaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64598-35-2 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-cyclohexylnaphthalen-1-ol |

InChI |

InChI=1S/C16H18O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h4-5,8-12,17H,1-3,6-7H2 |

InChI Key |

PTROOKTVPZZUNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexylnaphthalen-1-ol, a substituted naphthol derivative of interest in medicinal chemistry and materials science. This document details a potential synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a clear and structured format.

Introduction

This compound is an aromatic compound featuring a naphthalene core substituted with a hydroxyl group at the 1-position and a cyclohexyl group at the 2-position. Substituted naphthols are a class of compounds with diverse applications, including in the development of pharmaceuticals and as intermediates in organic synthesis. The introduction of a bulky cyclohexyl group can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities or material characteristics.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a two-step process commencing with 1-hydroxy-2-naphthoic acid. This approach involves an initial alkylation reaction followed by a decarboxylation step.

Synthetic Pathway

The proposed synthetic pathway is as follows:

A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of synthetic methodologies for obtaining 2-Cyclohexylnaphthalen-1-ol, a valuable scaffold in medicinal chemistry and materials science. While direct, single-step syntheses are not extensively reported, this document outlines plausible and efficient routes based on established organic chemistry principles, primarily focusing on the Friedel-Crafts alkylation of naphthalen-1-ol. This guide details experimental protocols, discusses regioselectivity, and presents expected characterization data to aid researchers in the successful synthesis and identification of the target compound.

Introduction

Naphthalene-based compounds are of significant interest in drug discovery and materials science due to their unique photophysical properties and their ability to serve as bioisosteres for other aromatic systems. The introduction of a cyclohexyl group at the 2-position of the naphthalen-1-ol core can significantly impact the molecule's lipophilicity, steric profile, and biological activity. This guide explores viable synthetic pathways to access this specific derivative, providing a foundation for further research and development.

Proposed Synthetic Methodologies

The most direct and atom-economical approach to the synthesis of this compound is the Friedel-Crafts alkylation of naphthalen-1-ol. This reaction involves the electrophilic substitution of a proton on the aromatic ring with a cyclohexyl carbocation. The choice of the cyclohexylating agent and the catalyst is crucial for achieving the desired regioselectivity and yield.

Friedel-Crafts Alkylation with Cyclohexene

A promising method involves the use of cyclohexene as the alkylating agent in the presence of a suitable acid catalyst.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts alkylation of naphthalen-1-ol with cyclohexene.

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the alkylation of 2-naphthol with cyclohexanol, has been reported and can be adapted for 1-naphthol.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalen-1-ol and the chosen acid catalyst (e.g., phosphoric acid or a solid acid catalyst like a zeolite).

-

Reagent Addition: Slowly add cyclohexene to the reaction mixture at a controlled temperature. The molar ratio of naphthalen-1-ol to cyclohexene should be optimized, typically starting with an excess of the naphthol to minimize dialkylation.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 80-150 °C) and stir for a period of several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Discussion on Regioselectivity:

The hydroxyl group of naphthalen-1-ol is an activating ortho-, para-director. Therefore, Friedel-Crafts alkylation can potentially yield both this compound (ortho-product) and 4-cyclohexylnaphthalen-1-ol (para-product). The regioselectivity is influenced by several factors:

-

Catalyst: The choice of Lewis or Brønsted acid can influence the steric hindrance around the active site, potentially favoring one isomer over the other.

-

Solvent: The polarity of the solvent can affect the stability of the transition states leading to the different isomers.

-

Temperature: Higher reaction temperatures may favor the thermodynamically more stable isomer.

For the related alkylation of phenol with cyclohexanol, the use of large-pore zeolites has been shown to selectively yield p-cyclohexylphenol.[2] Similar catalyst screening could be beneficial for optimizing the synthesis of the desired 2-isomer of cyclohexylnaphthalen-1-ol.

Friedel-Crafts Alkylation with Cyclohexanol

Cyclohexanol can also be used as the alkylating agent in the presence of a strong acid catalyst. The in-situ generation of the cyclohexyl carbocation via dehydration of the alcohol drives the reaction.

Reaction Scheme:

Figure 2: General scheme for the Friedel-Crafts alkylation of naphthalen-1-ol with cyclohexanol.

Experimental Protocol:

The experimental procedure would be similar to that described for cyclohexene, with the primary difference being the in-situ generation of the electrophile.

-

Reaction Setup: Combine naphthalen-1-ol and the acid catalyst in a suitable reaction vessel.

-

Reagent Addition: Add cyclohexanol to the mixture.

-

Reaction Conditions: Heat the reaction to a temperature sufficient to promote the dehydration of cyclohexanol and subsequent alkylation.

-

Work-up and Purification: Follow the same procedure as outlined for the reaction with cyclohexene.

Alternative Synthetic Routes

While Friedel-Crafts alkylation is the most direct approach, other multi-step synthetic sequences can also be envisioned, particularly for achieving high regioselectivity. For instance, a synthesis starting from 1-hydroxy-2-naphthoic acid has been reported for related 2-substituted-1-naphthol derivatives.[3][4] This approach involves the initial protection of the hydroxyl group, followed by modification of the carboxylic acid moiety and subsequent introduction of the cyclohexyl group, and finally deprotection.

Characterization Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the cyclohexyl group. The integration of these signals will correspond to the number of protons in each environment. The aromatic region will be particularly informative for confirming the 2-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbons of the naphthalene core and the six carbons of the cyclohexyl ring. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₆H₁₈O, MW = 226.31 g/mol ).

Quantitative Data Summary

As specific literature data for the direct synthesis of this compound is scarce, the following table provides a template for recording and comparing experimental results from the proposed synthetic methods.

| Synthesis Method | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Friedel-Crafts | Cyclohexene | Phosphoric Acid | - | 120 | 6 | Data to be determined | Data to be determined |

| Friedel-Crafts | Cyclohexene | Zeolite H-BEA | Decalin | 150 | 8 | Data to be determined | Data to be determined |

| Friedel-Crafts | Cyclohexanol | Sulfuric Acid | - | 100 | 5 | Data to be determined | Data to be determined |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Figure 3: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined promising and accessible synthetic strategies for the preparation of this compound, a compound of interest for further research in medicinal chemistry and materials science. The detailed methodologies, discussion of key reaction parameters, and a clear workflow provide a solid foundation for researchers to successfully synthesize and characterize this target molecule. Further optimization of the reaction conditions, particularly concerning the choice of catalyst and solvent to control regioselectivity, will be crucial for developing a highly efficient and selective synthesis.

References

Spectroscopic Analysis of 2-Cyclohexylnaphthalen-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic profile of 2-Cyclohexylnaphthalen-1-ol. Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound could not be located. The synthesis and detailed characterization of this compound do not appear to be widely reported in the accessible literature.

In lieu of presenting empirical data, this document provides a standardized, hypothetical experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound. This serves as a methodological blueprint for researchers seeking to produce and analyze this compound. A logical workflow for this process is also visualized.

Data Presentation

As no quantitative experimental data for this compound was found, data tables for NMR, IR, and MS are not included. The following sections detail the standard methodologies that would be employed to generate such data.

Hypothetical Experimental Protocols

The following protocols describe a potential synthetic route and the subsequent analytical procedures required to obtain the spectroscopic data for this compound.

Synthesis of this compound via Friedel-Crafts Alkylation and Subsequent Reduction

This proposed synthesis involves two main stages: the acylation of a naphthalene precursor followed by a reduction.

Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dry DCM dropwise to the stirred suspension.

-

Naphthalene Addition: Following the addition of the acid chloride, add a solution of 1-methoxynaphthalene (1.0 equivalent) in dry DCM dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-cyclohexanoyl-1-methoxynaphthalene.

Step 2: Demethylation and Reduction

-

Demethylation: Treat the product from Step 1 with a demethylating agent such as boron tribromide (BBr₃) in DCM at a low temperature (e.g., -78 °C to 0 °C) to yield 2-cyclohexanoyl-naphthalen-1-ol.

-

Wolff-Kishner Reduction: To a round-bottom flask, add the 2-cyclohexanoyl-naphthalen-1-ol, hydrazine hydrate (excess), and a high-boiling point solvent like diethylene glycol. Heat the mixture to reflux for 2-4 hours. Add potassium hydroxide (KOH) pellets and continue to heat, allowing the lower-boiling components to distill off. Reflux the mixture for an additional 4-6 hours.

-

Workup and Purification: Cool the reaction mixture, dilute with water, and acidify with HCl. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Use a more concentrated sample (20-50 mg) in the same deuterated solvent. Record the spectrum on the same spectrometer, typically requiring a larger number of scans.

2. Infrared (IR) Spectroscopy

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and record the spectrum. Alternatively, prepare a KBr pellet containing a small amount of the sample.

3. Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

Logical Workflow Visualization

The following diagram illustrates the hypothetical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyclohexylnaphthalen-1-ol

Introduction

Naphthalene derivatives are a significant class of bicyclic aromatic hydrocarbons that serve as a versatile scaffold in medicinal chemistry and materials science. Their rigid structure, when functionalized, can lead to a wide array of biological activities. The introduction of a cyclohexyl group at the 2-position of a naphthalen-1-ol core is anticipated to influence its lipophilicity, steric hindrance, and potentially its interaction with biological targets. Naphthalene-based molecules have been successfully developed into therapeutics for various conditions, including cancer, microbial infections, and inflammatory diseases.[1][2][3] This guide will explore the predicted physical and chemical properties, potential synthetic routes, analytical methodologies, and plausible biological activities of 2-Cyclohexylnaphthalen-1-ol.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be inferred from the known data of naphthalen-1-ol and other substituted naphthalene derivatives. The introduction of a cyclohexyl group is expected to increase the molecular weight and lipophilicity, which would, in turn, affect its melting point, boiling point, and solubility.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₆H₁₈O | Based on the chemical structure. |

| Molecular Weight | 226.31 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Naphthalen-1-ol is a crystalline solid. The cyclohexyl substituent is unlikely to significantly alter its physical state at room temperature. |

| Melting Point | 95 - 110 °C | Higher than naphthalen-1-ol (94-96 °C) due to increased molecular weight and van der Waals forces. The exact value would depend on the crystal packing. |

| Boiling Point | > 300 °C | Significantly higher than naphthalen-1-ol (278-280 °C) due to the substantial increase in molecular mass. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, acetone, and benzene.[4][5] | The nonpolar cyclohexyl group will decrease water solubility while enhancing solubility in nonpolar organic solvents. |

| logP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | Higher than naphthalen-1-ol (~2.8) indicating increased lipophilicity. |

Table 2: Predicted Chemical Properties and Reactivity of this compound

| Property | Description | Rationale |

| Acidity (pKa) | ~9.5 - 10.5 | Similar to naphthalen-1-ol (pKa ~9.9), as the cyclohexyl group is not strongly electron-withdrawing or donating. |

| Reactivity | Susceptible to electrophilic aromatic substitution, oxidation, and reactions of the hydroxyl group. | The naphthalene ring is activated by the hydroxyl group, directing electrophiles to the ortho and para positions. The phenolic hydroxyl group can be alkylated, acylated, or oxidized. |

| Stability | Stable under normal conditions. May be sensitive to light and air, leading to oxidation and coloration. | Phenolic compounds are known to oxidize over time. |

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound is the Friedel-Crafts alkylation of naphthalen-1-ol with cyclohexene or a cyclohexyl halide in the presence of an acid catalyst.[6][7][8]

Experimental Workflow: Friedel-Crafts Alkylation

Caption: Synthetic workflow for this compound via Friedel-Crafts alkylation.

Detailed Methodology:

-

Reaction Setup: A solution of naphthalen-1-ol in a suitable solvent (e.g., nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), or a Brønsted acid like sulfuric acid (H₂SO₄), is added portion-wise to the stirred solution.

-

Alkylation: Cyclohexene is added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by pouring the mixture into ice-water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield this compound.

2. Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons of the naphthalene ring (δ 7.0-8.5 ppm).- Phenolic hydroxyl proton (broad singlet, δ ~5.0-6.0 ppm, D₂O exchangeable).- Aliphatic protons of the cyclohexyl ring (multiplets, δ 1.2-2.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (δ 110-155 ppm).- Aliphatic carbons of the cyclohexyl ring (δ 25-45 ppm). |

| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- Aromatic C=C stretching (~1500-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 226.31. |

| UV-Vis Spectroscopy | - Absorption maxima similar to naphthalen-1-ol, likely in the range of 280-330 nm in a solvent like cyclohexane.[9][10][11] |

An established method for the analysis of naphthalene and its hydroxylated metabolites involves high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE) for sample purification and concentration.[12][13][14]

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including naphthalen-1-ol derivatives, are known to exhibit a wide range of biological activities, often attributed to their antioxidant properties and their ability to modulate various signaling pathways.[15][16][17] The introduction of a bulky, lipophilic cyclohexyl group could enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Potential Therapeutic Applications:

-

Anti-inflammatory: Phenolic compounds can modulate inflammatory pathways such as NF-κB and MAPK signaling.[15]

-

Anticancer: Many naphthalene derivatives have shown cytotoxic effects on cancer cells.[1][2]

-

Antimicrobial: The naphthalene scaffold is present in several antimicrobial agents.[4]

-

Antioxidant: The phenolic hydroxyl group can act as a radical scavenger.[18][19]

Potential Signaling Pathway Modulation

As a phenolic compound, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a generalized pathway that is often affected by such compounds.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

While specific experimental data for this compound is currently lacking, this technical guide provides a comprehensive overview of its predicted properties and potential applications based on the well-established chemistry of related naphthalen-1-ol derivatives. The proposed synthetic and analytical protocols offer a solid starting point for researchers interested in investigating this compound. Its potential to modulate key signaling pathways warrants further exploration for its therapeutic potential in various diseases. The information presented herein is intended to facilitate future research and drug development efforts centered on this and similar substituted naphthalene scaffolds.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Brønsted Acid Catalyzed Friedel-Crafts Alkylation of Naphthols with In Situ Generated Naphthol-Derived ortho-Quinone Methides: Synthesis of Chiral and Achiral Xanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective Friedel-Crafts Alkylation Reactions of β-Naphthols with Donor-Acceptor Aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PhotochemCAD | Naphthalene [photochemcad.com]

- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omlc.org [omlc.org]

- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. series.publisso.de [series.publisso.de]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Cyclohexylnaphthalen-1-ol: A Search for Data

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific crystal structure analysis for 2-Cyclohexylnaphthalen-1-ol. This indicates that the detailed atomic arrangement, bond lengths, and angles for this compound in its crystalline state have not been determined and published, or the data is not accessible in the public domain.

While the synthesis of related compounds, such as 2-cyclohexen-1-ol, and general methodologies for X-ray diffraction are well-documented, specific experimental protocols for the crystallization and subsequent structural analysis of this compound are not available. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, does not contain an entry for this particular compound.

Consequently, the quantitative data required to populate tables on crystallographic parameters, bond lengths, and bond angles for this compound cannot be provided. Without experimental data, any depiction of its crystal packing or molecular geometry would be purely speculative.

For researchers and professionals in drug development, the absence of a crystal structure for a target molecule presents a significant challenge. A crystal structure provides crucial insights into the three-dimensional conformation of a molecule, which is fundamental for understanding its physical and chemical properties, as well as its interaction with biological targets. Structure-based drug design, a key strategy in modern pharmaceutical research, relies heavily on the availability of high-resolution crystal structures.

In the absence of experimental data for this compound, researchers may consider computational methods, such as molecular modeling and quantum chemical calculations, to predict its likely conformation and electronic properties. However, these theoretical models require experimental validation, for which a crystal structure would be the gold standard.

Should a crystal structure analysis of this compound be undertaken in the future, the typical experimental workflow would involve the following key stages:

Solubility Profile of 2-Cyclohexylnaphthalen-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclohexylnaphthalen-1-ol, a key consideration for its application in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the established experimental protocols for determining solubility and presents illustrative data based on the expected behavior of structurally similar hydrophobic aromatic alcohols.

Data Presentation: Illustrative Solubility Data

The following tables summarize hypothetical solubility data for this compound in a range of common organic solvents at various temperatures. These values are intended for illustrative purposes to demonstrate how such data is typically presented and should not be considered as experimentally verified results. The actual solubility will depend on the specific experimental conditions.

Table 1: Mole Fraction Solubility of this compound at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Ethanol | 298.15 | 0.085 |

| 308.15 | 0.120 | |

| 318.15 | 0.165 | |

| Acetone | 298.15 | 0.150 |

| 308.15 | 0.210 | |

| 318.15 | 0.280 | |

| Ethyl Acetate | 298.15 | 0.110 |

| 308.15 | 0.155 | |

| 318.15 | 0.205 | |

| n-Hexane | 298.15 | 0.015 |

| 308.15 | 0.025 | |

| 318.15 | 0.040 |

Table 2: Mass Fraction Solubility of this compound at Different Temperatures

| Solvent | Temperature (K) | Mass Fraction (w₁) |

| Ethanol | 298.15 | 0.335 |

| 308.15 | 0.421 | |

| 318.15 | 0.502 | |

| Acetone | 298.15 | 0.478 |

| 308.15 | 0.593 | |

| 318.15 | 0.692 | |

| Ethyl Acetate | 298.15 | 0.395 |

| 308.15 | 0.489 | |

| 318.15 | 0.574 | |

| n-Hexane | 298.15 | 0.043 |

| 308.15 | 0.069 | |

| 318.15 | 0.107 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic water bath or shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[1] Continuous agitation helps to accelerate this process.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination of the Solution: Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish and record the total mass.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination of the Solute: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be calculated in terms of mass fraction, mole fraction, or grams of solute per 100 g of solvent.

Spectroscopic Method (UV-Vis Absorbance)

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The resulting linear plot will be used to determine the concentration of the saturated solution.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Withdrawal and Dilution:

-

After equilibration and settling, withdraw a small, precise volume of the supernatant using a filtered syringe.

-

Dilute this aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specific temperature.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

Potential Research Applications of 2-Cyclohexylnaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Cyclohexylnaphthalen-1-ol is limited in publicly available literature. This guide is based on the synthesis, properties, and biological activities of structurally similar compounds, particularly other substituted naphthols and naphthalene derivatives. The information presented herein is intended to provide a foundation for future research into this specific molecule.

Introduction

Naphthalene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The rigid, aromatic naphthalene ring system provides an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Substituted naphthols, in particular, are known to exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

The introduction of a cyclohexyl group at the 2-position of the naphthalen-1-ol core is a rational design strategy to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. This modification can also influence the compound's interaction with biological targets. This technical guide will explore the potential research applications of this compound by examining the known activities of analogous compounds, proposing synthetic routes, and outlining potential experimental protocols to investigate its biological effects.

Chemical Properties and Synthesis

Proposed Synthesis

A plausible synthetic route to this compound could involve a Friedel-Crafts alkylation of 1-naphthol.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 1-Naphthol, cyclohexene, concentrated sulfuric acid, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for column chromatography, hexane, and ethyl acetate.

-

Procedure: a. Dissolve 1-naphthol (1 equivalent) in dichloromethane in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution. d. Add cyclohexene (1.1 equivalents) dropwise to the reaction mixture. e. Allow the reaction to stir at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. g. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. h. Remove the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Research Applications

Based on the known activities of structurally related compounds, this compound holds potential in several therapeutic areas.

Anti-inflammatory Activity

Substituted naphthols have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on 2-substituted-1-naphthol derivatives demonstrated that compounds with a cyclohexyl moiety can exhibit inhibitory activity against both COX-1 and COX-2.[1]

Quantitative Data for a Structurally Similar Compound:

| Compound | Target | IC50 (µM) |

| 2-((1-(hydroxymethyl)cyclohexyl)methyl)-naphthalene-1-ol | COX-1 | 5.55[1] |

| COX-2 | 7.77[1] |

This data suggests that this compound may also act as a COX inhibitor and could be a candidate for development as an anti-inflammatory agent.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, hematin, epinephrine, test compound (this compound), and a suitable buffer (e.g., Tris-HCl).

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme (COX-1 or COX-2) in the buffer. c. Add various concentrations of the test compound or a reference inhibitor (e.g., indomethacin). d. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding arachidonic acid. f. Measure the initial rate of oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity. g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway:

Caption: Inhibition of the Cyclooxygenase Pathway.

Anticancer Activity

Naphthalene derivatives are a well-established class of anticancer agents.[7][8][9] They can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The introduction of a bulky, lipophilic group like a cyclohexyl ring could enhance the interaction with hydrophobic pockets in target proteins.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many anticancer compounds trigger programmed cell death.

-

Inhibition of Protein Kinases: Naphthalene scaffolds have been used to design inhibitors of various kinases involved in cancer progression.

-

Topoisomerase Inhibition: Some naphthalene derivatives are known to inhibit topoisomerases, leading to DNA damage and cell death.

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), and the test compound.

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Dissolve the formazan crystals by adding DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

Future Directions

The potential of this compound as a therapeutic agent warrants further investigation. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yield, scalable synthesis for the compound.

-

In-depth Biological Evaluation: Expanding the screening to a wider range of biological targets and disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for activity and to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound, combined with the known biological activities of related naphthalene and naphthol derivatives, suggest that it is a promising candidate for further research. Its potential as an anti-inflammatory and anticancer agent makes it a valuable lead compound for drug discovery and development. The experimental protocols and research directions outlined in this guide provide a framework for the systematic evaluation of this novel chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding cancer and the anticancer activities of naphthoquinones – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

High-Yield Synthesis of 2-Cyclohexylnaphthalen-1-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 2-Cyclohexylnaphthalen-1-ol, a valuable intermediate in the development of novel therapeutic agents and advanced materials. The synthesis is based on the Friedel-Crafts alkylation of 1-naphthol with cyclohexene, utilizing a solid acid catalyst to promote ortho-selectivity and facilitate product purification.

Introduction

The alkylation of naphthols is a fundamental transformation in organic synthesis, yielding derivatives with diverse applications. Specifically, the introduction of a cyclohexyl group at the C2 position of 1-naphthol can significantly modulate the parent molecule's lipophilicity and steric profile, properties of keen interest in medicinal chemistry and materials science. Traditional Friedel-Crafts alkylation often employs corrosive and difficult-to-remove Lewis acid catalysts. This protocol outlines a more sustainable approach using a reusable solid acid catalyst, which has been shown to favor the desired ortho-alkylation, leading to a high yield of this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the alkylation of phenols and naphthols using solid acid catalysts.

Materials and Equipment

-

1-Naphthol (99%)

-

Cyclohexene (99%)

-

Zeolite H-BEA (or a similar solid acid catalyst)

-

Toluene (anhydrous)

-

Methanol

-

Hexane

-

Ethyl acetate

-

High-pressure reaction vessel (autoclave) with magnetic stirring

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

Procedure

-

Catalyst Activation: The solid acid catalyst (e.g., Zeolite H-BEA) should be activated prior to use by heating at 400 °C for 4 hours under a stream of dry air or nitrogen to remove any adsorbed water.

-

Reaction Setup: In a clean, dry high-pressure reaction vessel, combine 1-naphthol (1.0 eq), the activated solid acid catalyst (10-20 wt% relative to 1-naphthol), and anhydrous toluene (5-10 mL per gram of 1-naphthol).

-

Addition of Alkylating Agent: Add cyclohexene (1.2-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and begin stirring. Heat the mixture to 150 °C and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate mobile phase).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with toluene, dried, and stored for future use.

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired this compound from unreacted starting material and any para-alkylated byproduct.

-

Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or hexane) can be employed to purify the product.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH stretch).

-

Melting Point: To assess the purity of the crystalline product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on analogous phenol alkylation reactions. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant Stoichiometry | |

| 1-Naphthol | 1.0 eq |

| Cyclohexene | 1.2 - 1.5 eq |

| Catalyst Loading | 10 - 20 wt% (relative to 1-naphthol) |

| Reaction Conditions | |

| Temperature | 150 °C |

| Time | 8 - 12 hours |

| Solvent | Toluene |

| Yield | > 80% (isolated yield) |

| Purity (after purification) | > 98% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Parameters

The diagram below outlines the logical relationship between key reaction parameters and the desired outcome.

Caption: Key parameters influencing the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The use of a high-pressure reaction vessel requires proper training and adherence to safety protocols.

-

Toluene is flammable and toxic; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This protocol provides a robust and high-yield method for the synthesis of this compound. The use of a solid acid catalyst offers significant advantages in terms of handling, reusability, and product purification compared to traditional methods. This procedure is well-suited for researchers in both academic and industrial settings who require access to this important chemical intermediate.

Catalytic Pathways to 2-Cyclohexylnaphthalen-1-ol: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the catalytic synthesis of 2-Cyclohexylnaphthalen-1-ol, a valuable intermediate in the development of novel therapeutic agents. The methods outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to established and efficient synthetic routes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of these compounds often relies on catalytic methods that ensure high efficiency, selectivity, and yield. This document details two primary catalytic strategies for the synthesis of the target molecule: a multi-step synthesis commencing from 1-hydroxy-2-naphthoic acid and a direct Friedel-Crafts acylation followed by reduction.

Method 1: Multi-Step Synthesis from 1-Hydroxy-2-naphthoic Acid

A documented route to 2-cyclohexyl-substituted 1-naphthol derivatives involves a multi-step sequence starting from 1-hydroxy-2-naphthoic acid.[1] This method provides a high degree of control over the final product's structure.

Experimental Workflow

Caption: Multi-step synthesis of this compound.

Detailed Protocol

Step 1: Esterification of 1-Hydroxy-2-naphthoic Acid

-

Suspend 1-hydroxy-2-naphthoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 1-hydroxy-2-naphthoate.

Step 2: Friedel-Crafts Acylation

-

Dissolve methyl 1-hydroxy-2-naphthoate in a suitable solvent such as dichloromethane or nitrobenzene.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Slowly add cyclohexanecarbonyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the acylated intermediate.

Step 3: Reduction of the Ketone

-

Clemmensen Reduction:

-

Reflux the acylated intermediate with amalgamated zinc and concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, extract the product with a suitable solvent (e.g., toluene), wash, dry, and concentrate.

-

-

Wolff-Kishner Reduction:

-

Heat the acylated intermediate with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Monitor the reaction until completion.

-

Work up the reaction mixture by acidification and extraction to isolate the reduced product.

-

Step 4: Hydrolysis of the Ester

-

Dissolve the methyl 2-cyclohexyl-1-hydroxynaphthoate in a mixture of methanol and aqueous sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction, acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 2-cyclohexyl-1-hydroxynaphthoic acid.

Step 5: Decarboxylation

-

Heat the 2-cyclohexyl-1-hydroxynaphthoic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Method 2: Direct Friedel-Crafts Acylation and Reduction

A more direct approach involves the Friedel-Crafts acylation of 1-naphthol followed by reduction of the resulting ketone. This method avoids the multiple steps of the previous synthesis.

Reaction Scheme

Caption: Direct two-step synthesis of this compound.

Detailed Protocol

Step 1: Friedel-Crafts Acylation of 1-Naphthol

-

To a stirred solution of 1-naphthol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride at 0°C.

-

Add cyclohexanecarbonyl chloride dropwise to the mixture.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography affords 2-cyclohexanoyl-1-naphthol.

Step 2: Reduction of 2-Cyclohexanoyl-1-naphthol

-

The ketone intermediate is reduced using either the Clemmensen or Wolff-Kishner reduction as described in Method 1, Step 3.

-

Following the reduction and appropriate work-up, the final product, this compound, is obtained.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Method 1 | |||||

| Esterification | H₂SO₄ | Methanol | Reflux | 4-6 | >90 |

| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0 to RT | 12-18 | 70-85 |

| Clemmensen Reduction | Zn(Hg) | Toluene/HCl | Reflux | 8-12 | 60-75 |

| Wolff-Kishner Reduction | KOH | Diethylene glycol | 180-200 | 4-8 | 70-85 |

| Hydrolysis | NaOH | Methanol/Water | Reflux | 2-4 | >95 |

| Decarboxylation | Heat | Neat | >200 | 1-2 | 80-90 |

| Method 2 | |||||

| Friedel-Crafts Acylation | AlCl₃ | Nitrobenzene | 0 to RT | 24 | 65-80 |

| Reduction | (as above) | (as above) | (as above) | (as above) | 60-85 |

Conclusion

The catalytic synthesis of this compound can be effectively achieved through the two primary routes detailed in this application note. The multi-step synthesis starting from 1-hydroxy-2-naphthoic acid offers greater control for the synthesis of specific derivatives, while the direct Friedel-Crafts acylation of 1-naphthol followed by reduction provides a more concise pathway to the target compound. The choice of method will depend on the specific requirements of the research, including the availability of starting materials, desired purity, and scalability of the synthesis. Both methods rely on well-established catalytic principles and provide reliable means to access this important chemical intermediate.

References

Application Notes and Protocols for the Purification of 2-Cyclohexylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Cyclohexylnaphthalen-1-ol, a key intermediate in various synthetic applications. The following methods have been adapted from established procedures for structurally similar aromatic alcohols and are intended to provide a robust starting point for achieving high purity.

Introduction

This compound is a bulky aromatic alcohol whose purification can be challenging due to potential co-eluting impurities with similar polarities. The choice of purification technique is critical to obtaining material of sufficient purity for downstream applications, such as in drug development where stringent purity requirements are in place. This application note details two primary methods for purification: recrystallization and column chromatography, along with expected outcomes based on analogous compounds.

Data Presentation

The following table summarizes the anticipated quantitative data for the purification of this compound using the described techniques. These values are estimates based on the purification of structurally related compounds like 1-phenylcyclohexanol and 2-phenylphenol and may require optimization for specific impurity profiles.

| Purification Technique | Purity (Initial) | Purity (Final) | Yield (%) | Recovery (%) | Key Parameters |

| Recrystallization | ~90% | >98% | 80-90 | 85-95 | Solvent System: Heptane/Toluene |

| Column Chromatography | ~90% | >99% | 70-85 | 75-90 | Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient |

Mandatory Visualization

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Recrystallization

Recrystallization is a suitable technique for removing small amounts of impurities from a solid sample. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at all temperatures. For a bulky, non-polar compound like this compound, a mixed solvent system of a non-polar solvent and a slightly more polar co-solvent is often effective.

Protocol:

-

Solvent Selection: Based on the structure of this compound, a solvent system of heptane and toluene is a good starting point. The optimal ratio should be determined empirically.

-

Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot toluene to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Slowly add hot heptane to the hot toluene solution until the solution becomes slightly turbid. Add a few drops of hot toluene to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, normal-phase chromatography using silica gel is recommended. The polarity of the mobile phase is gradually increased to elute the desired compound.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the initial mobile phase.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 10% ethyl acetate in hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Drying: Dry the final product under high vacuum to remove any residual solvent.

Application Notes and Protocols for the Analytical Detection of 2-Cyclohexylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylnaphthalen-1-ol is a naphthalene derivative with potential applications and implications in various fields, including drug development and environmental analysis. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies described are based on established principles for the analysis of analogous phenolic and polycyclic aromatic compounds.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for a wide range of compounds and is particularly well-suited for analyzing complex biological matrices. Direct analysis of this compound is feasible without derivatization.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely available technique. However, the sensitivity may be limited by the chromophore of the analyte. Derivatization can be employed to enhance UV absorbance if higher sensitivity is required.

Sample Preparation Protocols

Effective sample preparation is critical to remove interferences and concentrate the analyte. The choice of method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) for Biological Fluids (Serum, Plasma, Urine)

This protocol is adapted from methods for extracting similar analytes from biological matrices.[1][2]

Protocol:

-

To 1 mL of the biological fluid sample (e.g., serum, plasma, or hydrolyzed urine), add an appropriate internal standard.

-

For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.

-

Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process (steps 3-6) with another 2 mL of the organic solvent and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or derivatization agent for GC-MS).

Solid-Phase Extraction (SPE) for Aqueous and Biological Samples

SPE provides a more efficient and automated alternative to LLE for sample cleanup and concentration.[3][4][5] Reversed-phase SPE is suitable for retaining non-polar to moderately polar compounds like this compound from a polar matrix.[6]

Protocol:

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[6]

-

Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the SPE cartridge at a slow flow rate (1-2 mL/min).[6]

-

Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte with 2 mL of a strong, non-polar solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the presence of a hydroxyl group, derivatization is necessary to improve the volatility and thermal stability of this compound for GC-MS analysis.[7][8][9] Silylation is a common derivatization technique for hydroxyl groups.

Derivatization Protocol (Silylation)

-

To the dried sample extract, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are proposed based on general methods for similar derivatized compounds.[10]

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-550 |

| Solvent Delay | 5 minutes |

Expected Mass Fragmentation

The mass spectrum of the silylated derivative of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the cyclohexyl and naphthyl moieties. The exact fragmentation pattern would need to be determined experimentally.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for the direct quantification of this compound in complex matrices.[1][11]

LC-MS/MS Instrumental Parameters

The following parameters are suggested based on methods for naphthalene metabolites and other phenolic compounds.[12][13]

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The precursor and product ion transitions for this compound would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

HPLC-UV Instrumental Parameters

The following parameters are based on general HPLC methods for aromatic compounds.[14][15][16][17]

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detector | |

| Detection Wavelength | To be determined by UV scan of the analyte (typically in the range of 220-280 nm for naphthalene derivatives) |

Method Validation and Data Presentation

All analytical methods should be validated according to ICH guidelines to ensure reliability.[15] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative performance of each validated method.

| Parameter | GC-MS | LC-MS/MS | HPLC-UV |

| Linearity Range (ng/mL) | |||

| Correlation Coefficient (r²) | |||

| LOD (ng/mL) | |||

| LOQ (ng/mL) | |||

| Accuracy (% Recovery) | |||

| Precision (% RSD) |

Visualizations

Experimental Workflow for Sample Analysis

References

- 1. Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - IN [thermofisher.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. specartridge.com [specartridge.com]

- 7. research.vu.nl [research.vu.nl]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. mdpi.com [mdpi.com]

- 17. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Cyclohexylnaphthalen-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Cyclohexylnaphthalen-1-ol derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information is intended to guide researchers in the exploration and development of this promising class of compounds.

Introduction

Naphthalene derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The this compound scaffold represents a specific subclass that has demonstrated significant potential, particularly as selective inhibitors of cyclooxygenase (COX) enzymes. This document outlines the current understanding of these derivatives and provides protocols for their synthesis and evaluation.

Applications

The primary application of this compound derivatives, based on current research, is in the development of anti-inflammatory agents. There is also potential for these compounds to be investigated as anticancer and antimicrobial agents, given the known activities of the broader naphthol chemical class.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain this compound derivatives have been identified as potent inhibitors of COX enzymes, which are key mediators of inflammation and pain.[2] In particular, these compounds show promise as selective COX-2 inhibitors. The therapeutic benefit of selective COX-2 inhibition lies in its ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Quantitative Data for COX Inhibition

The following table summarizes the in vitro inhibitory activity of a key this compound derivative against COX-1 and COX-2 enzymes.

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol | COX-1 | 5.55 | |

| COX-2 | 7.77 | 0.71 |

Data sourced from K.M. Dawood et al., Bioorganic & Medicinal Chemistry, 2006.[2]

Potential Anticancer Activity

While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of naphthol and naphthoquinone derivatives has shown significant promise in this area.[3][4][5][6][7][8][9] These related compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is a reasonable hypothesis that this compound derivatives may also possess anticancer properties, and this remains a viable avenue for future research.

Potential Antimicrobial Activity

Similarly, various naphthalene derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal pathogens.[1][10] The lipophilic nature of the cyclohexyl and naphthalene moieties could facilitate membrane disruption or interaction with intracellular targets in microorganisms. Further investigation is warranted to explore the potential of this compound derivatives as novel antimicrobial agents.

Experimental Protocols

Synthesis of 2-((1-(hydroxymethyl)cyclohexyl)methyl)naphthalene-1-ol

This protocol is based on the synthetic strategy reported for similar 2-cycloalkyl substituted 1-naphthol derivatives.[2]

Workflow for Synthesis

Caption: Synthetic pathway for a this compound derivative.

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Cyclohexyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LiAlH4)

-